REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[C:4]([F:10])[CH:3]=1.[CH:11]12[O:17][CH:12]1[CH2:13][CH2:14][CH2:15][CH2:16]2.[Cl-].[NH4+]>C(OCC)C>[F:10][C:4]1[CH:3]=[C:2]([CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH:12]2[OH:17])[CH:7]=[C:6]([F:8])[C:5]=1[F:9] |f:2.3|
|
Name
|
|
Quantity
|
480 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=C1)F)F)F
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
216 μL
|
Type
|
reactant
|
Smiles
|
C12C(CCCC1)O2
|
Name
|
boron trifluoro
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-58 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 30 minutes at −58° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below −69° C
|
Type
|
CUSTOM
|
Details
|
the temperature below −73° C.
|
Type
|
CUSTOM
|
Details
|
the temperature below −66° C
|
Type
|
WAIT
|
Details
|
for 30 minutes at room temperature
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
the reaction was extracted twice with diethyl ether
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified on silica gel
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1F)F)C1C(CCCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 221 mg | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 45.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |